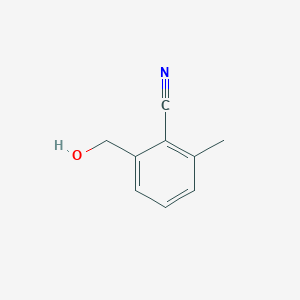
Manganesephosphide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese phosphide (Mn3P2) is an inorganic compound composed of manganese and phosphorus. It is known for its black powder appearance and has a molecular weight of 226.75 g/mol
准备方法
Manganese phosphide can be synthesized through several methods. One common synthetic route involves the reaction of manganese chloride (MnCl2) with sodium phosphide (Na3P) under controlled conditions. The reaction proceeds as follows :
[ 2 Na3P + 3 MnCl2 \rightarrow 6 NaCl + Mn3P2 ]
This method typically requires an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete reaction.
化学反应分析
Manganese phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Manganese phosphide can be oxidized to form manganese oxides and phosphates. For example, in the presence of oxygen, it can form manganese(II) phosphate (Mn3(PO4)2).
Reduction: Manganese phosphide can be reduced to elemental manganese and phosphorus under specific conditions.
Substitution: Manganese phosphide can react with halogens to form manganese halides and phosphorus halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Manganese phosphide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Manganese phosphide is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation reactions. Its unique properties make it an effective catalyst for these processes.
Materials Science: Manganese phosphide is used in the development of advanced materials, such as supercapacitors and batteries.
Electrocatalysis: Manganese phosphide is studied for its potential use in electrocatalytic water oxidation, which is a crucial reaction in renewable energy research.
作用机制
The mechanism by which manganese phosphide exerts its effects in catalysis and other applications involves its ability to facilitate electron transfer reactions. The manganese centers in the compound can undergo oxidation and reduction, allowing them to participate in various catalytic cycles. Additionally, the phosphorus atoms in the compound can act as electron donors or acceptors, further enhancing its catalytic activity .
相似化合物的比较
Manganese phosphide can be compared with other similar compounds, such as manganese(II) phosphate (Mn3(PO4)2) and manganese(III) phosphate (MnPO4). While these compounds share some similarities, they also have distinct differences:
Manganese(II) Phosphate (Mn3(PO4)2): This compound is used in phosphate conversion coatings and has industrial importance.
Manganese(III) Phosphate (MnPO4): This compound is known for its hygroscopic nature and is used in various chemical processes.
Manganese phosphide stands out due to its unique combination of manganese and phosphorus, which imparts distinct properties and makes it suitable for specialized applications in catalysis and materials science.
属性
分子式 |
H2Mn3P2 |
|---|---|
分子量 |
228.778 g/mol |
IUPAC 名称 |
manganese;phosphanylidenemanganese |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
InChI 键 |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
规范 SMILES |
P=[Mn].P=[Mn].[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




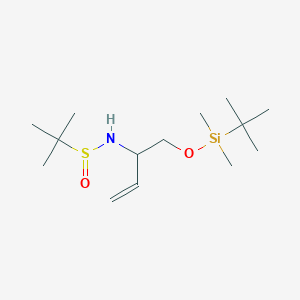
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
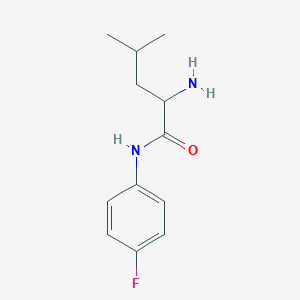


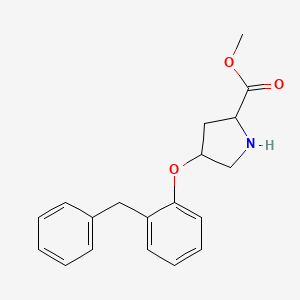
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)
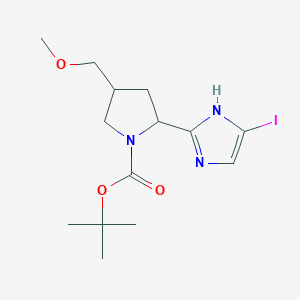
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B12104902.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)

